

solubility and stability of m-PEG12-DSPE

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Compound of Interest

Compound Name: *m*-PEG12-DSPE

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An In-depth Technical Guide on the Core Solubility and Stability of **m-PEG12-DSPE**

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the solubility and stability of **m-PEG12-DSPE** (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-550]). Understanding these core physicochemical properties is fundamental for the successful development, formulation, and long-term storage of lipid-based nanoparticle systems for drug delivery.

Solubility Profile of m-PEG12-DSPE

m-PEG12-DSPE is an amphiphilic polymer-lipid conjugate. Its solubility is characterized by the hydrophilic methoxy PEG (m-PEG) chain, which imparts aqueous solubility, and the hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, which allows for encapsulation within lipid bilayers and confers solubility in organic solvents.

Solubility in Organic Solvents

The lipid anchor of **m-PEG12-DSPE** ensures its solubility in a variety of non-polar and polar aprotic organic solvents. This is a critical property for initial formulation steps, such as the creation of a lipid film in solvent evaporation methods.

Table 1: Solubility of **m-PEG12-DSPE** in Common Organic Solvents

Solvent	Solubility	Reference
Chloroform (CHCl ₃)	Soluble	[1]
Dichloromethane (DCM)	Soluble	[2]
Dimethylformamide (DMF)	Soluble	[2][3]
Dimethyl sulfoxide (DMSO)	Soluble	[2][4]
Methanol (MeOH)	Soluble	[3]
Acetonitrile (ACN)	Soluble	[3]
Ethanol	Soluble (may require warming)	[4]

Note: Solubility can be enhanced with sonication and/or gentle warming. For DMSO, using a new, anhydrous container is recommended as hygroscopic DMSO can negatively impact the solubility of the product.[4]

Aqueous Solubility and Self-Assembly

In aqueous environments, the amphiphilic nature of **m-PEG12-DSPE** leads to self-assembly into micellar structures above a specific concentration known as the Critical Micelle Concentration (CMC). The hydrophilic PEG shell stabilizes these structures, while the hydrophobic DSPE core allows for the encapsulation of poorly water-soluble drugs.[5] The CMC is a critical parameter for predicting the stability and in-vivo behavior of the nanoparticles.

Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates

DSPE-PEG Variant	Molecular Weight (PEG)	CMC (μM)	Reference
DSPE-PEG2000	2000 Da	0.5 - 1.5	[6][7]
DSPE-PEG3000	3000 Da	~1.0	[7]
DSPE-PEG5000	5000 Da	~1.5	[6][7]

Note: Specific CMC data for **m-PEG12-DSPE** (PEG MW ~550) is not readily available in the reviewed literature. However, a general trend shows that the CMC of DSPE-PEG conjugates is in the low micromolar range and tends to increase slightly with the length of the PEG chain due to the increased overall hydrophilicity of the molecule.[\[6\]](#)[\[7\]](#)

Stability of m-PEG12-DSPE

The stability of **m-PEG12-DSPE** is crucial for the shelf-life and therapeutic efficacy of the final formulation. Degradation can compromise the integrity of the nanoparticle, leading to drug leakage and altered pharmacokinetic profiles.

Chemical Stability and Hydrolysis

The primary pathway for the chemical degradation of **m-PEG12-DSPE** is the hydrolysis of the two ester bonds in the DSPE lipid anchor.[\[8\]](#)[\[9\]](#) This process results in the formation of lyso-lipids and free fatty acids, which can alter the morphology and stability of liposomal structures.[\[10\]](#)[\[11\]](#) The rate of hydrolysis is highly dependent on pH and temperature.

Table 3: Key Factors Influencing the Hydrolytic Stability of DSPE-PEG

Parameter	Effect on Stability	Recommendation	Reference
pH	Hydrolysis is accelerated at both low and high pH values.	The rate of hydrolysis is minimized at a pH of approximately 6.5.	[9]
Temperature	Increased temperature significantly accelerates the rate of hydrolysis.	Aqueous formulations should be stored at refrigerated temperatures (2-8 °C).	[8] [9]
Buffer	Aqueous solutions without buffering can lead to hydrolysis.	Use of a suitable buffer (e.g., HEPES buffered saline) is recommended for aqueous solutions.	[12]

Physical Stability and Recommended Storage

Proper handling and storage are essential to prevent both chemical and physical degradation of **m-PEG12-DSPE**.

Table 4: Recommended Storage Conditions for **m-PEG12-DSPE**

Form	Storage Temperature	Atmosphere	Shelf Life	Reference
Solid (Powder)	-20°C	Store under an inert gas (e.g., Argon) and protect from light.	≥ 2 years	[13] [14] [15]
In Solvent	-80°C	Tightly sealed vial.	Up to 6 months	[4]
Aqueous Formulation	2-8°C	Stable for at least 2 weeks.	[16]	

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC of PEGylated lipids is commonly determined using a fluorescence spectroscopic method with a hydrophobic probe, such as pyrene. The probe preferentially partitions into the hydrophobic core of the micelles as they form, causing a distinct change in its fluorescence emission spectrum.

Caption: Workflow for CMC determination via pyrene fluorescence spectroscopy.[\[17\]](#)

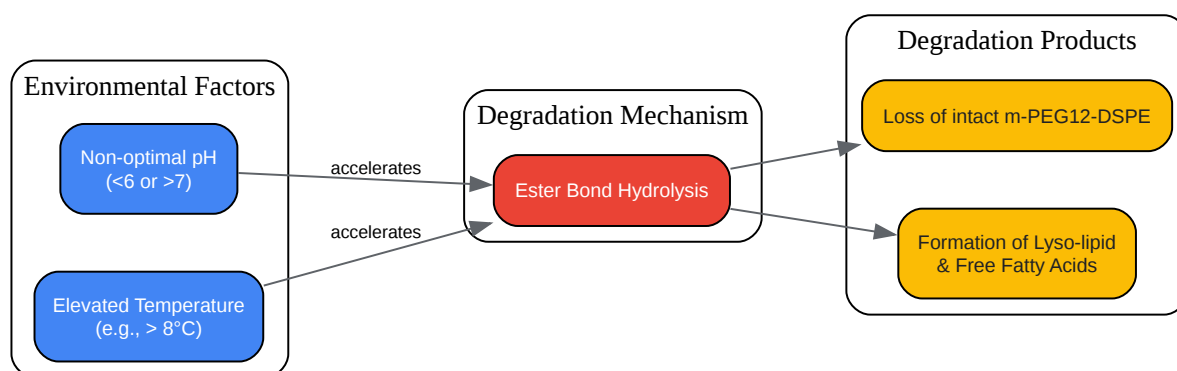
Protocol: Assessment of Hydrolytic Stability via HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the amount of intact **m-PEG12-DSPE** over time and monitor the appearance of degradation products.

Caption: Experimental workflow for an accelerated stability study of **m-PEG12-DSPE**.^{[18][19]}

Logical Relationships in Degradation

The chemical stability of **m-PEG12-DSPE** is governed by a clear cause-and-effect relationship where environmental factors directly influence the primary degradation pathway.



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